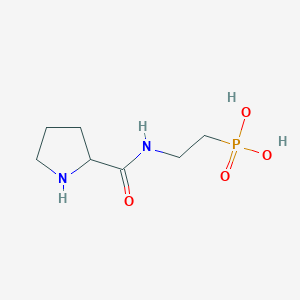
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid, also known as CPPene, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPPene is a competitive inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
Wirkmechanismus
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to decreased cellular signaling. The inhibition of PKC activity by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have anti-proliferative, pro-apoptotic, and neuroprotective effects.
Biochemische Und Physiologische Effekte
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of Alzheimer's disease and traumatic brain injury, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function and reduce neuronal damage. In animal models of heart failure, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function and reduce myocardial damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has several advantages for lab experiments, including its high potency and selectivity for PKC. However, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid. One area of research is the development of novel formulations to improve its solubility and stability. Another area of research is the identification of specific PKC isoforms that are targeted by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid and their role in disease pathogenesis. Additionally, the potential use of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid in combination with other therapies, such as chemotherapy or radiation therapy, is an area of interest. Finally, the clinical translation of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid for the treatment of cancer, neurological disorders, and cardiovascular diseases is an important future direction.
Synthesemethoden
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid can be synthesized through a multistep process that involves the reaction of phosphorous acid with ethylene diamine, followed by the addition of pyrrolidine and carbonyl chloride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer, PKC is overexpressed and plays a critical role in tumor growth and metastasis. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to inhibit PKC activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurological disorders, PKC is involved in synaptic plasticity and memory formation. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular diseases, PKC is involved in the regulation of vascular tone and cardiac contractility. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
CAS-Nummer |
109345-53-1 |
|---|---|
Produktname |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Molekularformel |
C7H15N2O4P |
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
2-(pyrrolidine-2-carbonylamino)ethylphosphonic acid |
InChI |
InChI=1S/C7H15N2O4P/c10-7(6-2-1-3-8-6)9-4-5-14(11,12)13/h6,8H,1-5H2,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
UJWQUEQBTYLGCG-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
Synonyme |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



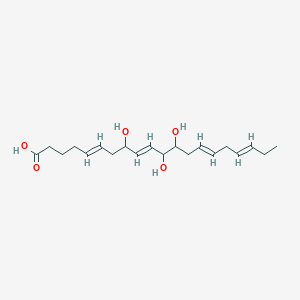
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
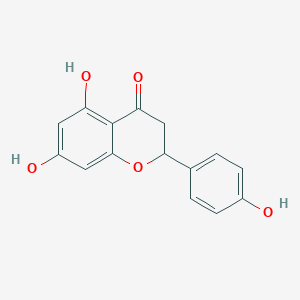

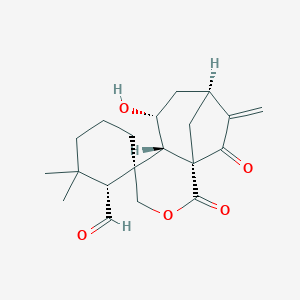


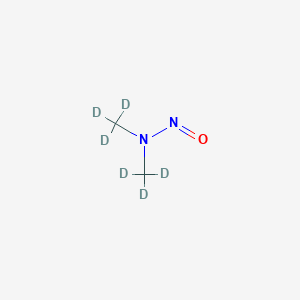
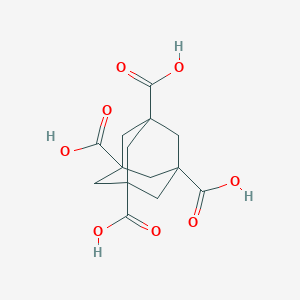
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
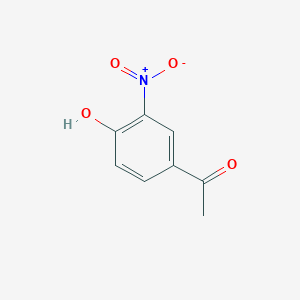
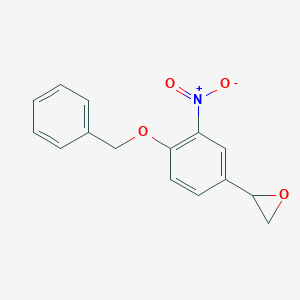
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)